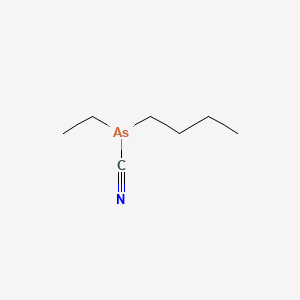
Arsine, butylcyanoethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsine, butylcyanoethyl- is an organoarsenic compound that belongs to the class of arsines Arsines are compounds containing an arsenic atom bonded to hydrogen and/or organic groups This particular compound features a butyl group and a cyanoethyl group attached to the arsenic atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of arsine, butylcyanoethyl- typically involves the reaction of arsenic trichloride with butylcyanoethyl magnesium bromide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The general reaction scheme is as follows:
AsCl3+BuCH2CH2CNMgBr→As(BuCH2CH2CN)3+MgBrCl
Industrial Production Methods
Industrial production of high-purity arsenic compounds, including arsine derivatives, often involves the purification of arsenic trioxide obtained from the roasting of arsenic-containing ores. The purified arsenic trioxide is then reduced to elemental arsenic, which can be further processed to produce various arsine compounds .
化学反应分析
Types of Reactions
Arsine, butylcyanoethyl- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form arsenic oxides.
Reduction: Can be reduced to elemental arsenic under certain conditions.
Substitution: The butyl and cyanoethyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like hydrogen gas or sodium borohydride.
Substitution: Requires nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Forms arsenic trioxide and other arsenic oxides.
Reduction: Produces elemental arsenic.
Substitution: Results in various substituted arsine compounds depending on the reagents used.
科学研究应用
Arsine, butylcyanoethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with certain biomolecules.
作用机制
The mechanism of action of arsine, butylcyanoethyl- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can bind to thiol groups in proteins, inhibiting their activity and leading to cellular damage. Additionally, it can generate reactive oxygen species (ROS), which further contribute to its toxic effects .
相似化合物的比较
Similar Compounds
Arsine (AsH3): A simple hydride of arsenic, highly toxic and used in the semiconductor industry.
Triphenylarsine (As(C6H5)3): An organoarsenic compound used in organic synthesis and as a ligand in coordination chemistry.
Stibine (SbH3): A similar compound containing antimony instead of arsenic, also highly toxic and used in the semiconductor industry.
Uniqueness
Arsine, butylcyanoethyl- is unique due to the presence of both butyl and cyanoethyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
64049-06-5 |
|---|---|
分子式 |
C7H14AsN |
分子量 |
187.11 g/mol |
IUPAC 名称 |
[butyl(ethyl)arsanyl]formonitrile |
InChI |
InChI=1S/C7H14AsN/c1-3-5-6-8(4-2)7-9/h3-6H2,1-2H3 |
InChI 键 |
VWDLISDSSKWFSM-UHFFFAOYSA-N |
规范 SMILES |
CCCC[As](CC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


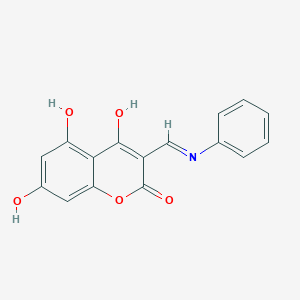
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)
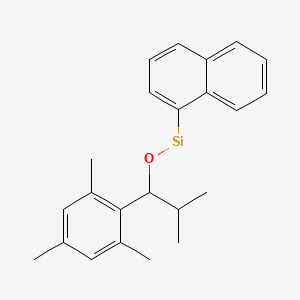


![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)
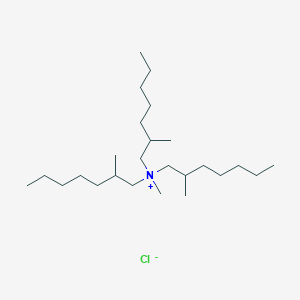
![3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14487238.png)
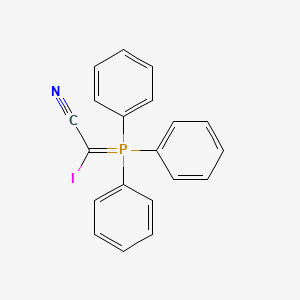

![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)
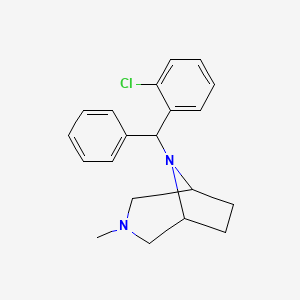
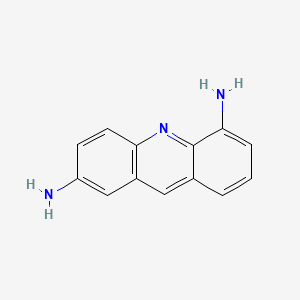
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
